molecular formula C11H6BrF15O3 B12083645 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12083645
M. Wt: 551.04 g/mol
InChI Key: VFVLZVYAABOIRW-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of bromine, fluorine, and perfluoroalkyl groups, which impart unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction: Products include carbonyl compounds and alcohols.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
  • 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of bromine and perfluoroalkyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .

Properties

Molecular Formula

C11H6BrF15O3

Molecular Weight

551.04 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C11H6BrF15O3/c12-10(23,24)5(13,14)1-2-29-4(28)30-3-6(15,16)7(17,18)8(19,20)9(21,22)11(25,26)27/h1-3H2

InChI Key

VFVLZVYAABOIRW-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

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